3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole
Description
The compound 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole is a 1,2,4-triazole derivative with three distinct substituents:
- Position 3: A (2-chlorophenyl)methylthio group (–SCH₂C₆H₄Cl-2).
- Position 4: A methyl group (–CH₃).
- Position 5: A 4-pyridyl group (C₅H₄N-4).
This heterocyclic framework is associated with diverse biological activities, including antimicrobial, anti-tubercular, and enzyme-inhibitory properties, depending on substituent variations .
Properties
IUPAC Name |
4-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4S/c1-20-14(11-6-8-17-9-7-11)18-19-15(20)21-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPVAVJJVURCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole typically involves the reaction of 2-chlorobenzyl chloride with 4-methyl-5-(4-pyridyl)-1,2,4-triazole-3-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of 70-80°C for several hours under a nitrogen atmosphere to ensure the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and neuroprotective agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Chlorophenyl Positional Isomers
- 3-(4-Chlorophenyl)-5-(4-pyridyl)-1,2,4-triazole (Merck & Co.):
Fluorophenyl Analog
Pyridyl Substituent Variations
Positional Isomerism (4-Pyridyl vs. 2-Pyridyl)
- 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole :
Pyridyl-Containing Analogs with Therapeutic Activity
- FYX-051 (3-(3-Cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole): A xanthine oxidoreductase inhibitor used for hyperuricemia. The dual pyridyl groups enhance binding affinity to enzymatic pockets, a feature absent in the target compound .
Thioether and Alkylthio Modifications
Methylthio vs. Longer Alkyl Chains
- 2-(((4-Methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine :
- Target Compound’s (2-Chlorophenyl)methylthio Group :
- The aromatic thioether may improve metabolic stability compared to aliphatic thioethers .
Biological Activity
The compound 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.
Molecular Characteristics
- Molecular Formula : C15H13ClN4S
- Molecular Weight : 316.8 g/mol
The compound features a triazole ring substituted with a chlorophenylmethylthio group, a methyl group, and a pyridyl group. These structural components are crucial for its biological interactions and activities.
Antifungal and Antibacterial Properties
Triazole derivatives are well-known for their antifungal properties, particularly in inhibiting the growth of pathogenic fungi. The specific interactions of 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole with fungal enzymes may disrupt cell wall synthesis or inhibit ergosterol production, which is essential for fungal cell membrane integrity.
In addition to antifungal activity, preliminary studies suggest that this compound may exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria. The mechanism may involve interference with bacterial enzyme systems or cell wall synthesis.
Anticancer Activity
Research indicates that triazole derivatives can also possess significant anticancer properties. The compound's ability to bind to specific molecular targets involved in cancer signaling pathways makes it a candidate for further investigation as an anticancer agent.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various triazole derivatives on colorectal cancer cell lines. Here are some findings relevant to 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole :
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole | HT-29 | TBD | Inhibition of tubulin polymerization |
| Other Triazoles | Various | Varies | Various mechanisms including apoptosis induction |
Note: Specific IC50 values for this compound need further investigation.
Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses. In vitro studies indicated that it could reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). This suggests that it may have applications in treating inflammatory diseases.
The biological activity of 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole can be attributed to several mechanisms:
- Enzyme Inhibition : The triazole ring can interact with enzyme active sites, inhibiting their function.
- Receptor Binding : The compound may bind to receptors involved in cell signaling pathways, altering cellular responses.
- Cytotoxic Effects : Induction of apoptosis in cancer cells through various signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
